molecular formula C5H7F2N B12316594 (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine

(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine

Cat. No.: B12316594
M. Wt: 119.11 g/mol
InChI Key: PBYJGCLFFDGNRI-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine is a chemical compound with the molecular formula C5H7F2N. It is characterized by the presence of both a difluoroethyl group and a prop-2-yn-1-yl group attached to an amine. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2,2-difluoroethylamine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic substitution reactions can replace the difluoroethyl or prop-2-yn-1-yl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or aldehydes, while reduction could produce difluoroethyl alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound may serve as a starting material for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the prop-2-yn-1-yl group can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoroethyl)amine: Lacks the prop-2-yn-1-yl group, making it less versatile in chemical reactions.

    (Prop-2-yn-1-yl)amine: Lacks the difluoroethyl group, which may reduce its binding affinity and specificity in biological applications.

    (2,2-Difluoroethyl)(methyl)amine: Similar structure but with a methyl group instead of prop-2-yn-1-yl, leading to different reactivity and applications.

Uniqueness

(2,2-Difluoroethyl)(prop-2-yn-1-yl)amine is unique due to the presence of both difluoroethyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C5H7F2N

Molecular Weight

119.11 g/mol

IUPAC Name

N-(2,2-difluoroethyl)prop-2-yn-1-amine

InChI

InChI=1S/C5H7F2N/c1-2-3-8-4-5(6)7/h1,5,8H,3-4H2

InChI Key

PBYJGCLFFDGNRI-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(F)F

Origin of Product

United States

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